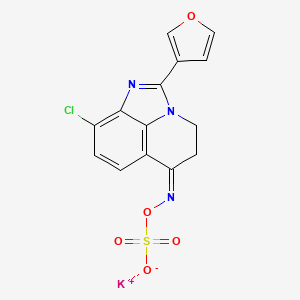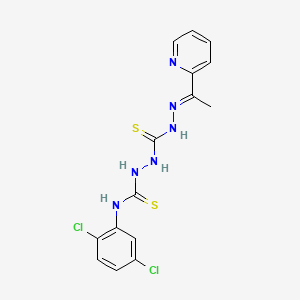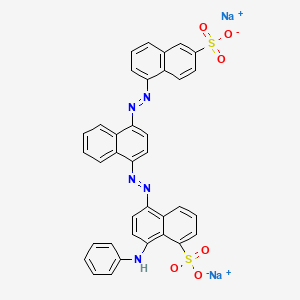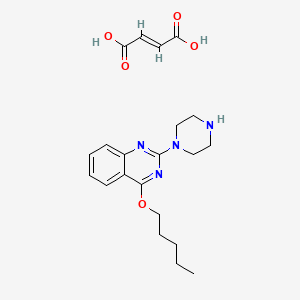
4-Pentyloxy-2-piperidinoquinazoline fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentyloxy-2-piperidinoquinazoline fumarate is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a pentyloxy group at the 4-position and a piperidino group at the 2-position of the quinazoline ring, combined with fumaric acid to form a fumarate salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentyloxy-2-piperidinoquinazoline fumarate typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the pentyloxy and piperidino groups. The final step involves the formation of the fumarate salt.
Quinazoline Core Synthesis: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of Pentyloxy Group: The pentyloxy group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.
Introduction of Piperidino Group: The piperidino group is typically introduced through nucleophilic substitution reactions using piperidine.
Formation of Fumarate Salt: The final compound is obtained by reacting the quinazoline derivative with fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Pentyloxy-2-piperidinoquinazoline fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazoline ring or the substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Scientific Research Applications
4-Pentyloxy-2-piperidinoquinazoline fumarate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Pentyloxy-2-piperidinoquinazoline fumarate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
4-Pentyloxy-2-piperazinylquinazoline: Similar structure but with a piperazinyl group instead of a piperidino group.
4-Pentyloxy-2-morpholinoquinazoline: Contains a morpholino group instead of a piperidino group.
4-Pentyloxy-2-pyrrolidinoquinazoline: Contains a pyrrolidino group instead of a piperidino group.
Uniqueness
4-Pentyloxy-2-piperidinoquinazoline fumarate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
129664-06-8 |
|---|---|
Molecular Formula |
C21H28N4O5 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-pentoxy-2-piperazin-1-ylquinazoline |
InChI |
InChI=1S/C17H24N4O.C4H4O4/c1-2-3-6-13-22-16-14-7-4-5-8-15(14)19-17(20-16)21-11-9-18-10-12-21;5-3(6)1-2-4(7)8/h4-5,7-8,18H,2-3,6,9-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
HFZPSVLIJHNILU-WLHGVMLRSA-N |
Isomeric SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCNCC3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCNCC3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



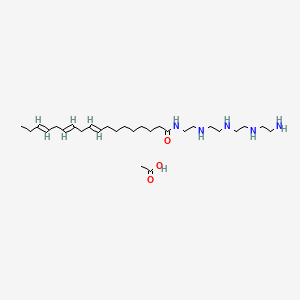
![[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate](/img/structure/B12716642.png)
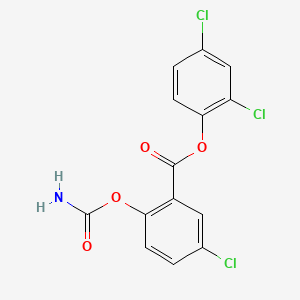


![(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]](/img/structure/B12716685.png)

